1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone
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Overview
Description
1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolopyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrrolopyrimidine derivatives with potential therapeutic applications.
Indole Derivatives: Indole-based compounds share some structural similarities and exhibit diverse biological activities.
Uniqueness
1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a versatile compound for various research applications and a promising candidate for drug development .
Properties
Molecular Formula |
C31H29N5O3 |
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Molecular Weight |
519.6 g/mol |
IUPAC Name |
1-[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C31H29N5O3/c1-38-25-14-12-24(13-15-25)36-20-27(23-8-4-2-5-9-23)29-30(32-22-33-31(29)36)35-18-16-34(17-19-35)28(37)21-39-26-10-6-3-7-11-26/h2-15,20,22H,16-19,21H2,1H3 |
InChI Key |
SQSNXVMZELPCTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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